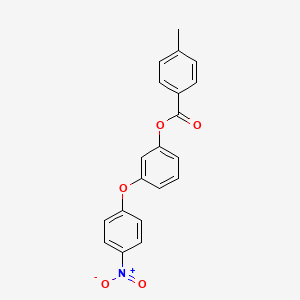![molecular formula C16H22Cl3NO6 B4973661 N-{2-[2-(2,4,6-trichlorophenoxy)ethoxy]ethyl}-1-butanamine oxalate](/img/structure/B4973661.png)
N-{2-[2-(2,4,6-trichlorophenoxy)ethoxy]ethyl}-1-butanamine oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[2-(2,4,6-trichlorophenoxy)ethoxy]ethyl}-1-butanamine oxalate, commonly known as TC-2153, is a small molecule that has gained attention in the scientific community due to its potential therapeutic applications. TC-2153 is a selective inhibitor of the postsynaptic density protein-95 (PSD-95), a protein that plays a crucial role in the regulation of synaptic plasticity and the formation of long-term memories.
Scientific Research Applications
TC-2153 has been the subject of numerous scientific studies due to its potential therapeutic applications. The selective inhibition of N-{2-[2-(2,4,6-trichlorophenoxy)ethoxy]ethyl}-1-butanamine oxalate by TC-2153 has been shown to improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury. TC-2153 has also been shown to enhance the efficacy of antidepressant drugs and reduce anxiety-like behavior in animal models. Additionally, TC-2153 has been shown to have potential applications in the treatment of addiction, as it has been shown to reduce drug-seeking behavior in animal models of cocaine addiction.
Mechanism of Action
The mechanism of action of TC-2153 involves the selective inhibition of N-{2-[2-(2,4,6-trichlorophenoxy)ethoxy]ethyl}-1-butanamine oxalate, a protein that plays a crucial role in the regulation of synaptic plasticity and the formation of long-term memories. N-{2-[2-(2,4,6-trichlorophenoxy)ethoxy]ethyl}-1-butanamine oxalate is a scaffolding protein that interacts with a variety of other proteins to form the postsynaptic density, a complex structure that is essential for the proper functioning of synapses. By inhibiting the interaction between N-{2-[2-(2,4,6-trichlorophenoxy)ethoxy]ethyl}-1-butanamine oxalate and its binding partners, TC-2153 is able to modulate synaptic plasticity and improve cognitive function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of TC-2153 are complex and varied. TC-2153 has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is essential for the growth and survival of neurons. TC-2153 has also been shown to increase the number of dendritic spines, the small protrusions on neurons that are essential for synaptic signaling. Additionally, TC-2153 has been shown to modulate the activity of several neurotransmitter systems, including the glutamate and dopamine systems.
Advantages and Limitations for Lab Experiments
One of the main advantages of TC-2153 for lab experiments is its selectivity for N-{2-[2-(2,4,6-trichlorophenoxy)ethoxy]ethyl}-1-butanamine oxalate. This selectivity allows researchers to study the specific role of N-{2-[2-(2,4,6-trichlorophenoxy)ethoxy]ethyl}-1-butanamine oxalate in synaptic plasticity and cognitive function. Additionally, TC-2153 has been shown to be effective in animal models of several neurological and psychiatric disorders, making it a promising tool for studying the underlying mechanisms of these disorders. However, one limitation of TC-2153 is its relatively low solubility, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several future directions for research on TC-2153. One area of interest is the development of more potent and selective N-{2-[2-(2,4,6-trichlorophenoxy)ethoxy]ethyl}-1-butanamine oxalate inhibitors. Additionally, researchers are interested in exploring the potential therapeutic applications of TC-2153 in humans. Finally, there is a need for further research on the mechanism of action of TC-2153 and its effects on synaptic plasticity and cognitive function.
Synthesis Methods
The synthesis of TC-2153 involves several steps, including the preparation of the starting materials, the formation of the intermediate compounds, and the final purification of the product. The synthesis of TC-2153 is a complex process that requires specialized equipment and expertise in organic chemistry. The most commonly used method for synthesizing TC-2153 involves the reaction of 2,4,6-trichlorophenol with ethylene oxide to form 2-(2,4,6-trichlorophenoxy)ethanol. This intermediate compound is then reacted with 1-chlorobutane to form N-(2-(2-(2,4,6-trichlorophenoxy)ethoxy)ethyl)butan-1-amine. The final step involves the reaction of this compound with oxalic acid to form TC-2153 oxalate.
properties
IUPAC Name |
oxalic acid;N-[2-[2-(2,4,6-trichlorophenoxy)ethoxy]ethyl]butan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20Cl3NO2.C2H2O4/c1-2-3-4-18-5-6-19-7-8-20-14-12(16)9-11(15)10-13(14)17;3-1(4)2(5)6/h9-10,18H,2-8H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASBMQYLUHGKWSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCOCCOC1=C(C=C(C=C1Cl)Cl)Cl.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22Cl3NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
oxalic acid;N-[2-[2-(2,4,6-trichlorophenoxy)ethoxy]ethyl]butan-1-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~1~-[2-(benzylthio)ethyl]-N~2~-(3-chloro-2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4973594.png)

![N-({[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]amino}carbonothioyl)-3,4-dimethoxybenzamide](/img/structure/B4973613.png)

![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(4-isopropylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4973624.png)
![2-{[N-(methylsulfonyl)-N-(2,4,5-trichlorophenyl)glycyl]amino}-N-propylbenzamide](/img/structure/B4973628.png)
![(1S*,4S*)-2-({5-[(2-methoxy-4-methylphenoxy)methyl]-3-isoxazolyl}carbonyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B4973634.png)
![5-{3-[3-(4-ethylphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4973641.png)
![7-{[(4-fluorophenyl)amino]carbonyl}tricyclo[3.2.2.0~2,4~]non-8-ene-6-carboxylic acid](/img/structure/B4973645.png)


![3-({[3-(aminocarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)benzoic acid](/img/structure/B4973653.png)
![2-(4-methoxyphenyl)-1-[2-(1-piperidinyl)ethyl]-1H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B4973663.png)
![2-(4-ethylphenyl)-1-[2-(1-pyrrolidinyl)ethyl]-1H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B4973673.png)